molecular formula C20H16N4O3 B5975966 N-(4-pyridinylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide

N-(4-pyridinylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide

Cat. No. B5975966
M. Wt: 360.4 g/mol
InChI Key: ZNPJRLIKJOWKRQ-UHFFFAOYSA-N
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Description

N-(4-pyridinylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide, commonly known as QM, is a synthetic compound with potential applications in scientific research. It belongs to the family of oxazole carboxamides, which are known for their pharmacological properties. QM is a promising compound due to its ability to inhibit certain enzymes and modulate cellular pathways. In

Mechanism of Action

The mechanism of action of QM involves the inhibition of certain enzymes and modulation of cellular pathways. QM inhibits the activity of PARP by binding to its catalytic domain and preventing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA damage and cell death. QM modulates the activity of NF-κB by inhibiting the phosphorylation and degradation of its inhibitory protein IκBα. This inhibition leads to the reduction of NF-κB activity and the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of QM are dependent on its ability to inhibit certain enzymes and modulate cellular pathways. QM has been shown to induce DNA damage and cell death in cancer cells by inhibiting the activity of PARP. QM has also been shown to reduce inflammation and cell survival by inhibiting the activity of NF-κB. QM can modulate the expression of genes involved in DNA repair, inflammation, and cell survival. QM has been shown to have low toxicity in normal cells and tissues, making it a promising compound for scientific research.

Advantages and Limitations for Lab Experiments

QM has several advantages for lab experiments, including its ability to inhibit specific enzymes and modulate cellular pathways. QM can be used to investigate the role of PARP and NF-κB in various diseases, including cancer, inflammation, and neurodegeneration. QM has low toxicity in normal cells and tissues, making it a promising compound for in vitro and in vivo studies. However, QM has some limitations for lab experiments, including its complex synthesis method and limited availability. QM is also a relatively new compound, and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for QM in scientific research. QM can be used to investigate the role of PARP and NF-κB in various diseases, including cancer, inflammation, and neurodegeneration. QM can also be used to develop new therapies that target PARP and NF-κB. Future studies can investigate the potential of QM in combination with other compounds or therapies. QM can also be modified to improve its pharmacokinetic properties and increase its efficacy. Finally, QM can be used to investigate the role of other enzymes and cellular pathways in disease, leading to the development of new therapies.
Conclusion
In conclusion, QM is a synthetic compound with potential applications in scientific research. QM can inhibit certain enzymes and modulate cellular pathways, making it a promising compound for investigating the role of PARP and NF-κB in various diseases. QM has low toxicity in normal cells and tissues, making it a promising compound for in vitro and in vivo studies. QM has several advantages for lab experiments, including its ability to inhibit specific enzymes and modulate cellular pathways. However, QM has some limitations for lab experiments, including its complex synthesis method and limited availability. There are several future directions for QM in scientific research, including the development of new therapies and the investigation of other enzymes and cellular pathways in disease.

Synthesis Methods

The synthesis of QM involves a multistep process that requires specialized equipment and expertise. The first step involves the preparation of the 8-quinolinyloxy acetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 4-pyridinylmethanol to form the intermediate product. The final step involves the reaction of the intermediate product with 2-amino-4-carboxamido-1,3-oxazole to yield QM. The purity and yield of QM can be improved by using chromatography techniques.

Scientific Research Applications

QM has potential applications in scientific research due to its ability to inhibit certain enzymes and modulate cellular pathways. QM has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition can lead to the accumulation of DNA damage and cell death. QM has also been shown to modulate the activity of the transcription factor NF-κB, which is involved in the regulation of immune responses, inflammation, and cell survival. QM can inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines. QM has been used in studies to investigate the role of PARP and NF-κB in various diseases, including cancer, inflammation, and neurodegeneration.

properties

IUPAC Name

N-(pyridin-4-ylmethyl)-2-(quinolin-8-yloxymethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c25-20(23-11-14-6-9-21-10-7-14)16-12-27-18(24-16)13-26-17-5-1-3-15-4-2-8-22-19(15)17/h1-10,12H,11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPJRLIKJOWKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=NC(=CO3)C(=O)NCC4=CC=NC=C4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-ylmethyl)-2-(quinolin-8-yloxymethyl)-1,3-oxazole-4-carboxamide

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